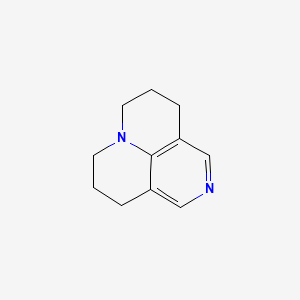

3,5-dimethyl-1-propyl-1H-pyrazole

概要

説明

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . The reaction is represented as follows: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3C)2CHN2H + 2 H2O . There are also other synthetic methodologies reported for the synthesis of pyrazole derivatives .Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . It has found use as a blocking agent for isocyanates . There are also other chemical reactions involving pyrazole derivatives reported in the literature .科学的研究の応用

Synthesis Techniques and Kinetic Studies

- Novel Synthetic Route : A study conducted by Wang, Brahmayya, and Hsieh (2015) explores a novel synthetic route for 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, utilizing solid–liquid phase transfer catalysis assisted by ultrasound. This method involves reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under specific conditions, providing insights into kinetic parameters of the reaction (Wang, Brahmayya, & Hsieh, 2015).

Complex Formation and Characterization

- Metallomacrocyclic Palladium(II) Complexes : Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and formed metallomacrocyclic palladium(II) complexes with them. The study involved detailed characterization and NMR studies, contributing to the understanding of complex formation with pyrazole ligands (Guerrero et al., 2008).

Catalysis and Organic Synthesis

- Electrocatalyzed Reactions : Zandi, Sharafi-kolkeshvandi, and Nikpour (2021) investigated the electrocatalyzed N-N coupling and ring cleavage reaction of various pyrazoles, including 3,5-dimethyl-1H-pyrazole. This research highlights its role in the synthesis of new heterocyclic compounds under environmentally compatible conditions (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Molecular Complexes and Supramolecular Properties

- ZnII Complexes with Hybrid Ligands : Guerrero et al. (2015) conducted a study on the synthesis of ZnII complexes using 3,5-dimethylpyrazole ligands. This work provides insight into the supramolecular properties and potential applications in crystal engineering (Guerrero et al., 2015).

Tautomerism Studies

- Annular Tautomerism in NH-Pyrazoles : A study by Cornago et al. (2009) analyzed the structures of NH-pyrazoles, including variants of 3,5-dimethyl-1H-pyrazole, exploring their tautomerism in solution and solid-state (Cornago et al., 2009).

Biological and Pharmacological Studies

- Antibacterial and Antioxidant Activities : Lynda Golea (2021) synthesized pyrazole derivatives and evaluated their antibacterial and antioxidant activities, contributing to the understanding of their biological potential (Lynda, 2021).

Hydrogen Bonding and Crystal Growth

- Cocrystals and Hydrogen Bonds : López et al. (2007) researched the formation of cocrystals involving 3,5-dimethyl-1H-pyrazole and salicylic acid, highlighting the role of hydrogen bonding in molecular recognition and crystal packing (López et al., 2007).

Helical Twist in Complexes

- Square Planar Mononuclear Pd(II) Complexes : Drew et al. (2007) discovered that 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole forms helically twisted structures in its Pd(II) complexes, contributing to the field of organometallic chemistry (Drew et al., 2007).

Formylation and Organic Synthesis

- Vilsmeier-Haak Formylation : Attaryan et al. (2006) studied the formylation of 3,5-dimethyl-1H-pyrazoles, revealing methods to synthesize formyl derivatives, important in organic synthesis (Attaryan et al., 2006).

Water-Soluble Complexes and Organometallic Chemistry

- Water-Soluble Pyrazolate Rhodium(I) Complexes : Esquius et al. (2000) synthesized water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethylpyrazole derivatives, opening avenues for applications in organometallic chemistry (Esquius et al., 2000).

Antioxidant Activities

- Free-radical Scavenging Capacity : Karrouchi et al. (2019) synthesized derivatives of 3,5-dimethyl-1H-pyrazole and tested their antioxidant activities, contributing to the understanding of their free-radical scavenging capacities (Karrouchi et al., 2019).

Crystal Structure Analysis

- Structural Characterization : Wang, Zheng, and Fan (2009) conducted a synthesis and characterization of new 3,5-diaryl-1H-pyrazoles, providing crystal structures and analysis, contributing to the field of structural chemistry (Wang, Zheng, & Fan, 2009).

Antibacterial Properties and DNA Studies

- Antibacterial and DNA Photocleavage Study : Sharma et al. (2020) explored the antibacterial potential and DNA photocleavage ability of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, revealing its biological activity and interaction with DNA (Sharma et al., 2020).

Molecular Docking and Cytotoxicity Studies

- DNA Binding and Cytotoxicity : Reddy et al. (2017) synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole and investigated their interaction with DNA and in-vitro cytotoxicity, contributing to medicinal chemistry research (Reddy et al., 2017).

Safety And Hazards

将来の方向性

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . Due to this diversity in the biological field, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the synthesis methods, biological activities, and potential applications of pyrazole derivatives .

特性

IUPAC Name |

3,5-dimethyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAZWCVKENKOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505497 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-propyl-1H-pyrazole | |

CAS RN |

1124-02-3 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)